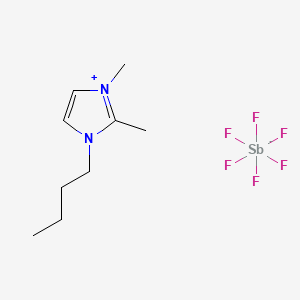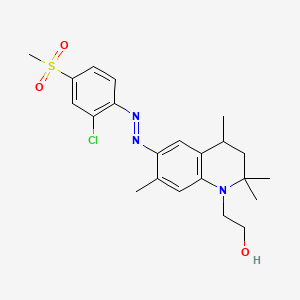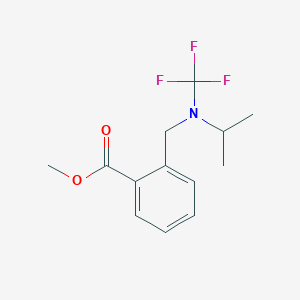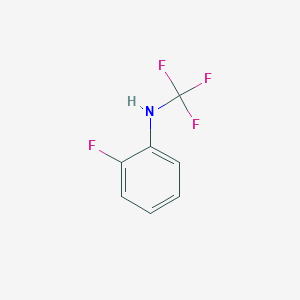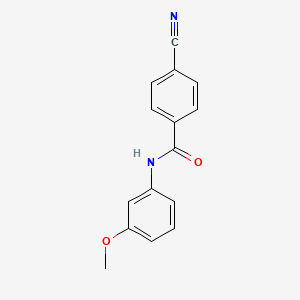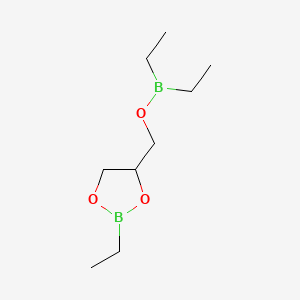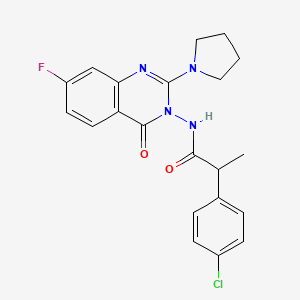
1-Benzyl-3-(2-bromoethyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(2-bromoethyl)azetidine is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. Azetidines are notable for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles like aziridines . This compound features a benzyl group and a bromoethyl group attached to the azetidine ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2-bromoethyl)azetidine can be synthesized through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods typically require mild reaction conditions and can be performed efficiently in an alkaline aqueous medium.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The use of microwave irradiation and efficient cyclocondensation techniques ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-3-(2-bromoethyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Aplicaciones Científicas De Investigación
1-Benzyl-3-(2-bromoethyl)azetidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-(2-bromoethyl)azetidine involves its interaction with molecular targets through its reactive functional groups. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the modification of molecular structures . The azetidine ring’s strain-driven reactivity also plays a crucial role in its interactions with various biological and chemical systems .
Comparación Con Compuestos Similares
Azetidine: The parent compound, featuring a four-membered nitrogen-containing ring.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and different reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different stability.
Uniqueness: 1-Benzyl-3-(2-bromoethyl)azetidine stands out due to its unique combination of a benzyl group and a bromoethyl group attached to the azetidine ring. This structure imparts distinct reactivity and stability, making it a valuable intermediate in various synthetic applications .
Propiedades
Fórmula molecular |
C12H16BrN |
|---|---|
Peso molecular |
254.17 g/mol |
Nombre IUPAC |
1-benzyl-3-(2-bromoethyl)azetidine |
InChI |
InChI=1S/C12H16BrN/c13-7-6-12-9-14(10-12)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Clave InChI |
GQPNWZOZUFOOAB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1CC2=CC=CC=C2)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



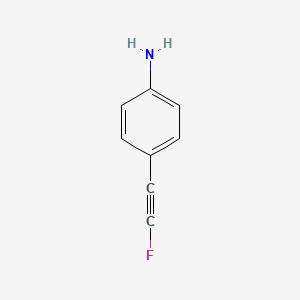

![4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxylic Acid](/img/structure/B13947075.png)

